molecular formula C18H14N4Na2O12S3 B12727057 Disodium hydrogen 4,5-dihydro-5-oxo-4-((4-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)azo)-1-(3-sulphonatophenyl)-1H-pyrazole-3-carboxylate CAS No. 84030-06-8

Disodium hydrogen 4,5-dihydro-5-oxo-4-((4-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)azo)-1-(3-sulphonatophenyl)-1H-pyrazole-3-carboxylate

Cat. No.: B12727057
CAS No.: 84030-06-8
M. Wt: 620.5 g/mol
InChI Key: TXOUIJIHIWFYOF-UHFFFAOYSA-L
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Description

Disodium hydrogen 4,5-dihydro-5-oxo-4-((4-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)azo)-1-(3-sulphonatophenyl)-1H-pyrazole-3-carboxylate is a pyrazole-based azo compound characterized by a disodium carboxylate core, multiple sulphonate/sulphonyl groups, and an azo (-N=N-) linkage. The sulphonate groups enhance water solubility, making it suitable for applications in dyes, food additives, or pharmaceuticals where aqueous stability is critical . The azo group contributes to chromophoric properties, typical of synthetic dyes . Its structural complexity—including a pyrazole ring, carboxylate, and branched sulphonate chains—distinguishes it from simpler analogues.

Properties

CAS No.

84030-06-8

Molecular Formula

C18H14N4Na2O12S3

Molecular Weight

620.5 g/mol

IUPAC Name

disodium;3-[3-carboxy-5-oxo-4-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]-4H-pyrazol-1-yl]benzenesulfonate

InChI

InChI=1S/C18H16N4O12S3.2Na/c23-17-15(16(18(24)25)21-22(17)12-2-1-3-14(10-12)36(28,29)30)20-19-11-4-6-13(7-5-11)35(26,27)9-8-34-37(31,32)33;;/h1-7,10,15H,8-9H2,(H,24,25)(H,28,29,30)(H,31,32,33);;/q;2*+1/p-2

InChI Key

TXOUIJIHIWFYOF-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)[O-])N2C(=O)C(C(=N2)C(=O)O)N=NC3=CC=C(C=C3)S(=O)(=O)CCOS(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of EINECS 281-777-5 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. The synthetic routes typically involve multiple steps, including the use of catalysts and specific reaction temperatures to achieve the desired product.

Industrial Production Methods: In industrial settings, the production of EINECS 281-777-5 is scaled up to meet commercial demands. This involves the use of large reactors and continuous production processes. The reaction conditions are carefully controlled to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions: EINECS 281-777-5 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.

Common Reagents and Conditions: Common reagents used in the reactions of EINECS 281-777-5 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature and pH, are optimized to achieve the desired products.

Major Products: The major products formed from the reactions of EINECS 281-777-5 depend on the specific reagents and conditions used. These products are often intermediates in the synthesis of more complex compounds.

Scientific Research Applications

EINECS 281-777-5 has a wide range of applications in scientific research. It is used in chemistry for the synthesis of new compounds and in biology for studying biochemical pathways. In medicine, it is investigated for its potential therapeutic effects. Additionally, the compound is utilized in various industrial processes, including the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of EINECS 281-777-5 involves its interaction with specific molecular targets. These interactions can modulate biochemical pathways and lead to various biological effects.

Comparison with Similar Compounds

Table 1: Functional Group Comparison

Feature Target Compound Acid Red 195 Food Additive Analogue Pharmacological Pyrazole
Azo Group Yes Yes Yes No
Sulphonate/Sulphonyl Groups 3 1 2 1 (sulphonamide)
Carboxylate Yes No Yes No
Primary Application Dye/Pharma Dye Food additive Enzyme inhibition

Table 2: Solubility and Stability

Property Target Compound Acid Red 195 Food Additive Analogue
Water Solubility High Moderate High
Thermal Stability Moderate High High
pH Stability 4–10 3–9 5–8

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